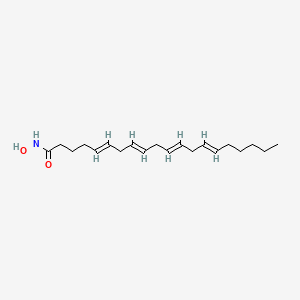
4,7,10,13,16-Docosapentaenoic acid
概要
説明
4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is an ω-6 fatty acid . It is formed by an elongation and desaturation of arachidonic acid 20:4 ω-6 .
Synthesis Analysis
The synthesis of this compound involves the elongation and desaturation of arachidonic acid . Tandem mass spectra revealed that the major phospholipid molecular species in both fed and 7-d-starved cells are plasmalogen PE (C16:0p/C22:5), plasmalogen PC (C16:0p/C22:5), diacyl-PC (C22:5/C22:5), and dia-cyl-PI (C22:5/C22:5), with characteristic daughter ions of specific fatty acyl residues and headgroup ions at m/z 140 (PE), 168/224 (PC), and 241 (PI), respectively .Molecular Structure Analysis
The molecular formula of this compound is C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .Chemical Reactions Analysis
The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase . The lipids were converted to methyl esters by reaction with 5% anhydrous HCl in methanol for 1 h at 80 "C. Methyl esters were recovered by extracting with hexane and separated by reverse phase HPLC .Physical And Chemical Properties Analysis
This compound is a straight open chain polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . It is primarily used to designate two isomers, all - cis -4,7,10,13,16-docosapentaenoic acid (i.e. 4 Z ,7 Z ,10 Z ,13 Z ,16 Z -docosapentaenoic acid) and all - cis -7,10,13,16,19-docosapentaenoic acid .科学的研究の応用
Metabolism and Biochemical Transformations
4,7,10,13,16-Docosapentaenoic acid undergoes various metabolic transformations in the body. It can be retroconverted into arachidonic acid in rats, indicating a complex interplay between different polyunsaturated fatty acids (PUFAs) (Schlenk, Gellerman, & Sand, 1967). Human platelets have shown the capability to metabolize this fatty acid into distinct metabolites through cyclooxygenase and lipoxygenase pathways, highlighting its involvement in biochemical reactions that regulate physiological functions (Milks & Sprecher, 1985).
Role in Cellular Metabolism
Research on rat Sertoli and germinal cells demonstrates the significant role of this compound in cellular metabolism. It suggests active biosynthesis and metabolism of this PUFA, with implications for its role in cellular functioning and possibly in reproductive biology (Beckman & Coniglio, 1980).
Influence on Fatty Acid Biosynthesis
Studies indicate that this fatty acid can influence the biosynthesis of other PUFAs. For instance, it can modulate the desaturation of linoleic acid and α-linolenic acid, suggesting a regulatory role in the synthesis of essential fatty acids (Actis Dato & Brenner, 1970).
Contribution to Resolvins Formation
The fatty acid plays a part in the formation of specialized pro-resolving lipid mediators like resolvins. These molecules are involved in resolving inflammation, showcasing the fatty acid's potential therapeutic applications in inflammatory conditions (Dangi et al., 2010).
Involvement in Visual Functions
In specific species like rabbits, docosapentaenoic acid constitutes a significant portion of the fatty acids in photoreceptor outer segment membranes, implicating its potential role in visual functions (Nielsen et al., 1986).
Impact on Brain Function
The metabolism and turnover of this fatty acid in brain phospholipids, as seen in dietary studies on rats, suggest its importance in brain function and potentially in behavioral health (Igarashi et al., 2012).
作用機序
Safety and Hazards
When handling 4,7,10,13,16-Docosapentaenoic acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The future directions of research on 4,7,10,13,16-Docosapentaenoic acid could involve further investigation into its metabolic pathways and potential health benefits. As it is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation , it could be of interest to explore its role in human health and disease.
特性
IUPAC Name |
(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-GUTOPQIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2313-14-6 | |
| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


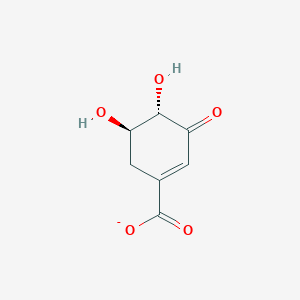
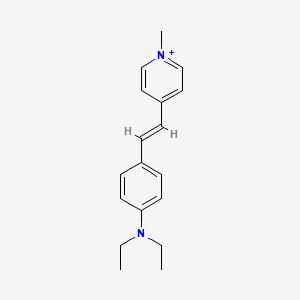
![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)

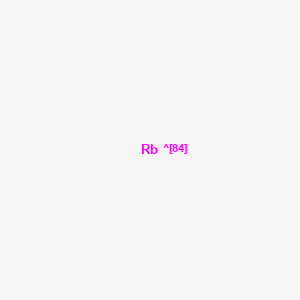
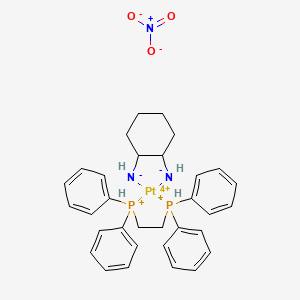


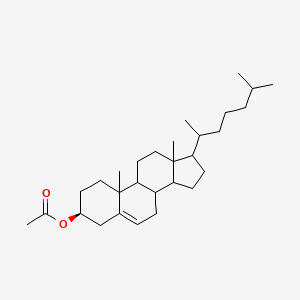
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

